![molecular formula C21H25FN2O B14587129 1-[4-(4-Fluoroanilino)-1-(2-phenylethyl)piperidin-4-yl]ethan-1-one CAS No. 61380-16-3](/img/structure/B14587129.png)
1-[4-(4-Fluoroanilino)-1-(2-phenylethyl)piperidin-4-yl]ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(4-Fluoroanilino)-1-(2-phenylethyl)piperidin-4-yl]ethan-1-one is a synthetic compound that belongs to the class of piperidine derivatives. This compound is structurally related to fentanyl, a potent synthetic opioid. The presence of the fluoroanilino group and the phenylethyl moiety in its structure contributes to its unique chemical and pharmacological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(4-Fluoroanilino)-1-(2-phenylethyl)piperidin-4-yl]ethan-1-one typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring is formed by the cyclization of appropriate precursors under controlled conditions.
Introduction of the Phenylethyl Group: The phenylethyl group is introduced through a nucleophilic substitution reaction.
Attachment of the Fluoroanilino Group: The fluoroanilino group is attached via an electrophilic aromatic substitution reaction.
Final Coupling: The final step involves coupling the intermediate with ethanone to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of advanced catalysts, controlled reaction conditions, and purification techniques such as chromatography.
化学反応の分析
Types of Reactions
1-[4-(4-Fluoroanilino)-1-(2-phenylethyl)piperidin-4-yl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluoroanilino group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
科学的研究の応用
1-[4-(4-Fluoroanilino)-1-(2-phenylethyl)piperidin-4-yl]ethan-1-one has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its interactions with biological receptors and enzymes.
Medicine: Investigated for its potential analgesic and anesthetic properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
作用機序
The mechanism of action of 1-[4-(4-Fluoroanilino)-1-(2-phenylethyl)piperidin-4-yl]ethan-1-one involves binding to specific molecular targets, such as opioid receptors in the central nervous system. This binding leads to the activation of signaling pathways that result in analgesic and anesthetic effects. The compound’s lipophilicity allows it to cross the blood-brain barrier efficiently, enhancing its potency.
類似化合物との比較
Similar Compounds
Fentanyl: A potent synthetic opioid with similar structural features.
Parafluorofentanyl: An analogue of fentanyl with a para-fluoro substitution.
4-Fluorofentanyl: Another fentanyl analogue with a fluorine atom at the para position.
Uniqueness
1-[4-(4-Fluoroanilino)-1-(2-phenylethyl)piperidin-4-yl]ethan-1-one is unique due to the specific combination of the fluoroanilino group and the phenylethyl moiety, which imparts distinct pharmacological properties compared to other fentanyl analogues. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
特性
CAS番号 |
61380-16-3 |
|---|---|
分子式 |
C21H25FN2O |
分子量 |
340.4 g/mol |
IUPAC名 |
1-[4-(4-fluoroanilino)-1-(2-phenylethyl)piperidin-4-yl]ethanone |
InChI |
InChI=1S/C21H25FN2O/c1-17(25)21(23-20-9-7-19(22)8-10-20)12-15-24(16-13-21)14-11-18-5-3-2-4-6-18/h2-10,23H,11-16H2,1H3 |
InChIキー |
JJFVQGWVNNCWFL-UHFFFAOYSA-N |
正規SMILES |
CC(=O)C1(CCN(CC1)CCC2=CC=CC=C2)NC3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





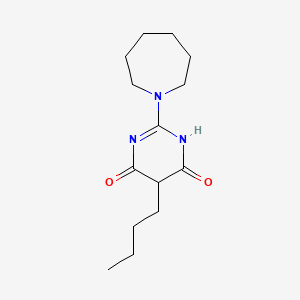
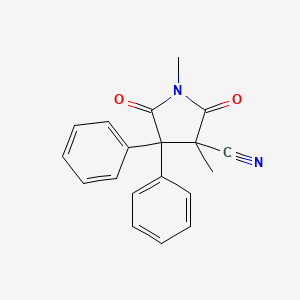
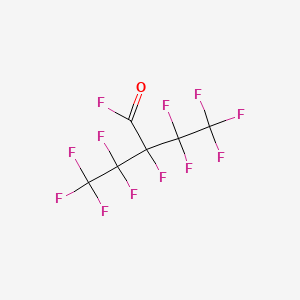
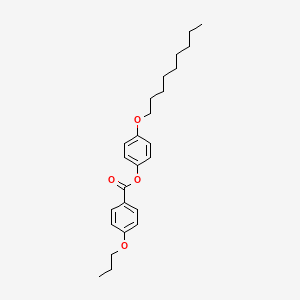
![Diethyl {2-[(hydroxymethyl)amino]ethyl}phosphonate](/img/structure/B14587092.png)
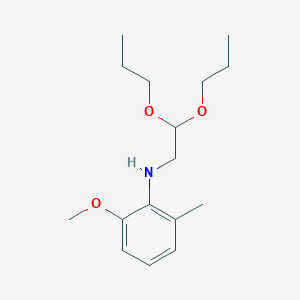
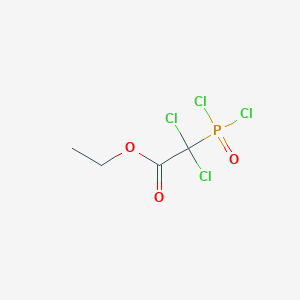
(propan-2-yl)-lambda~5~-phosphane](/img/structure/B14587116.png)
![3-(2,4,6-Trimethylphenyl)-8,8a-dihydro-3aH-indeno[1,2-d][1,2]oxazole](/img/structure/B14587122.png)
![1-Chloro-2-[dichloro(methyl)-lambda~4~-selanyl]-2-methylpropane](/img/structure/B14587123.png)
![6-[2-(Pyrrolidin-1-yl)ethoxy]pyrazine-2-carbothioamide](/img/structure/B14587126.png)
